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molecular formula C9H10FNO3 B8620507 5-(2-Fluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester

5-(2-Fluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester

Cat. No. B8620507
M. Wt: 199.18 g/mol
InChI Key: RXWCNHRTQXMAFR-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

The 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60 for the preparation of the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid: Alkylation of the 5-hydroxy-pyridine-2-carboxylic acid methyl ester with 1-bromo-2-fluoroethane and hydrolysis of the 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester yielded the 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid as a white solid. Mass (calculated) C8H8FNO3 [185.153]; (found) [M+H]+=186.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(COC2C=CC(C(O)=O)=NC=2)CC1.COC(C1C=CC(O)=CN=1)=O.BrCCF.C[O:31][C:32]([C:34]1[CH:39]=[CH:38][C:37]([O:40][CH2:41][CH2:42][F:43])=[CH:36][N:35]=1)=[O:33]>>[F:43][CH2:42][CH2:41][O:40][C:37]1[CH:38]=[CH:39][C:34]([C:32]([OH:33])=[O:31])=[N:35][CH:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COC=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCCF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 5-(2-fluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60

Outcomes

Product
Name
Type
product
Smiles
FCCOC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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